5-(4-cyanophenyl)furan-2-carboxylic Acid

Catalog No.
S1933463
CAS No.
52938-94-0
M.F
C12H7NO3
M. Wt
213.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-(4-cyanophenyl)furan-2-carboxylic Acid

CAS Number

52938-94-0

Product Name

5-(4-cyanophenyl)furan-2-carboxylic Acid

IUPAC Name

5-(4-cyanophenyl)furan-2-carboxylic acid

Molecular Formula

C12H7NO3

Molecular Weight

213.19 g/mol

InChI

InChI=1S/C12H7NO3/c13-7-8-1-3-9(4-2-8)10-5-6-11(16-10)12(14)15/h1-6H,(H,14,15)

InChI Key

QSWFKKSKRNCSDY-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C#N)C2=CC=C(O2)C(=O)O

Canonical SMILES

C1=CC(=CC=C1C#N)C2=CC=C(O2)C(=O)O

5-(4-Cyanophenyl)furan-2-carboxylic acid (CAS 52938-94-0) is a highly specialized heterocyclic building block primarily utilized in the synthesis of non-ATP-competitive kinase inhibitors, particularly targeting MAPKAPK2 (MK2). The compound features a rigid furan-2-carboxylic acid core substituted at the 5-position with a 4-cyanophenyl group, providing a precise geometric arrangement essential for occupying allosteric binding pockets. In medicinal chemistry procurement, it serves as the foundational scaffold for generating dihydrooxadiazole and furan-2-carboxamide derivatives. Its value lies in its ability to bypass the high ATP binding affinity challenges (ATP Km = 2 μM) that typically plague traditional kinase inhibitors, offering a distinct pathway for developing anti-inflammatory therapeutics for conditions such as rheumatoid arthritis without the toxicity associated with upstream p38 MAPK inhibition [1].

Generic substitution with closely related analogs, such as 5-(3-cyanophenyl)furan-2-carboxylic acid or 5-(4-chlorophenyl)furan-2-carboxylic acid, fundamentally compromises downstream pharmacological efficacy and process suitability. The precise para-positioning of the cyano group is strictly required to engage specific residues within the MK2 allosteric pocket; shifting the cyano group to the meta-position disrupts this critical interaction, rendering the resulting synthesized inhibitors inactive [1]. Furthermore, substituting the cyano group with a halogen (e.g., a chloro group) alters both the electronic distribution and the potential for downstream synthetic functionalization, redirecting the scaffold's activity toward off-target channels (such as NaV1.8) rather than the intended MK2 target . Consequently, procurement must strictly specify the 4-cyano isomer to ensure reproducibility and target affinity in non-ATP-competitive inhibitor development.

Precursor Suitability: Regioisomer Impact on Final API Potency

The exact positioning of the cyano group on the phenyl ring is a definitive determinant of downstream inhibitor potency. In structure-activity relationship (SAR) studies optimizing furan-2-carboxamide scaffolds for non-ATP-competitive MK2 inhibition, derivatives synthesized from 5-(4-cyanophenyl)furan-2-carboxylic acid achieved a breakthrough in potency. Specifically, the 4-cyano derivative demonstrated an exceptional MK2 IMAP IC50 of 8 nM. In stark contrast, utilizing the meta-substituted regioisomer, 5-(3-cyanophenyl)furan-2-carboxylic acid, to synthesize the corresponding analog was proven to be highly detrimental to activity, resulting in a near-complete loss of target affinity [1].

Evidence DimensionFinal inhibitor potency (MK2 IMAP IC50)
Target Compound Data8 nM (using 4-cyano precursor)
Comparator Or BaselineInactive / Detrimental (using 3-cyano precursor)
Quantified DifferenceComplete loss of sub-nanomolar potency when substituting the para-cyano precursor with the meta-cyano regioisomer.
ConditionsSynthesis of furan-2-carboxamide derivatives evaluated in an immobilized metal ion affinity-based fluorescence polarization (IMAP) assay.

Procurement must strictly avoid the 3-cyano regioisomer, as only the 4-cyano precursor yields the highly active 8 nM MK2 inhibitor required for advanced drug discovery.

Workflow Fit: Overcoming ATP-Competitive Assay Limitations

A primary driver for procuring 5-(4-cyanophenyl)furan-2-carboxylic acid is its proven capability to generate non-ATP-competitive inhibitors, overcoming a major hurdle in kinase drug discovery. Traditional ATP-competitive MK2 inhibitors struggle with cellular efficacy due to the high intracellular concentration of ATP and the kinase's strong ATP binding affinity (Km = 2 μM). Scaffolds derived from 5-(4-cyanophenyl)furan-2-carboxylic acid bind to an allosteric site outside the ATP pocket. This allows the resulting compounds to maintain their inhibitory potency independent of fluctuating ATP concentrations, differentiating them from benchmark ATP-competitive agents like PF-3644022 [1].

Evidence DimensionATP concentration dependence
Target Compound DataPotency maintained independent of ATP concentration
Comparator Or BaselineATP-competitive precursors (limited by ATP Km = 2 μM)
Quantified DifferenceBypasses the 2 μM ATP affinity barrier, ensuring efficacy in high-ATP cellular environments.
ConditionsEnzymatic and cellular assays evaluating MK2 inhibition under physiological ATP concentrations.

This scaffold is essential for research programs requiring kinase inhibitors that remain effective in high-ATP intracellular environments where standard competitive inhibitors fail.

Target Specificity: Cyano vs. Halogen Substitution in Scaffold Design

While the 5-(4-chlorophenyl)furan-2-carboxylic acid analog is frequently procured for synthesizing NaV1.8 sodium channel blockers or JAK3 covalent inhibitors, it lacks the specific electronic and steric profile required for MK2 allosteric binding. The cyano group in 5-(4-cyanophenyl)furan-2-carboxylic acid provides a distinct dipole and hydrogen-bond acceptor capability that is critical for anchoring the scaffold in the MK2 non-ATP pocket [1]. Substituting the cyano group with a chloro group redirects the pharmacological trajectory away from MK2, fundamentally altering the compound's utility in anti-inflammatory drug discovery.

Evidence DimensionScaffold target specificity
Target Compound DataSpecific to MK2 allosteric pocket (anti-inflammatory applications)
Comparator Or Baseline5-(4-chlorophenyl)furan-2-carboxylic acid (directs towards NaV1.8 / JAK3)
Quantified DifferenceCyano substitution ensures MK2 target engagement, whereas halogen substitution shifts the primary target class to ion channels or alternative kinases.
ConditionsStructure-activity mapping of furan-2-carboxylic acid derivatives in kinase and ion channel assays.

Buyers must procure the cyano-substituted analog specifically for MK2 programs, as the chloro-analog will fail to engage the required allosteric kinase pocket.

Synthesis of Non-ATP-Competitive MK2 Inhibitors

The primary industrial application is serving as the core building block for dihydrooxadiazole and furan-2-carboxamide series. It is the exact precursor required to achieve single-digit nanomolar (e.g., 8 nM) potency in MK2 IMAP assays, making it indispensable for advanced kinase inhibitor pipelines [1].

Development of Anti-Inflammatory Therapeutics

Used in medicinal chemistry programs targeting rheumatoid arthritis and other inflammatory diseases where selective inhibition of pro-inflammatory cytokines (TNFα, IL6) is required without triggering the lethal toxicity associated with upstream p38 MAPK inhibition[1].

Allosteric Kinase Probe Development

Ideal for chemical biology workflows requiring the design of allosteric probes. The rigid furan-aryl geometry and the para-cyano group provide a validated structural motif for exploring non-ATP binding pockets in kinases, independent of physiological ATP fluctuations [1].

XLogP3

2.2

Wikipedia

5-(4-cyanophenyl)furan-2-carboxylic Acid

Dates

Last modified: 08-16-2023

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